trans-Hydroxy Glimepiride-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H34N4O6S |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

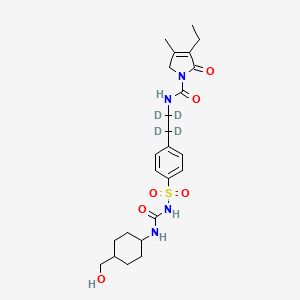

4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i12D2,13D2 |

InChI Key |

YUNQMQLWOOVHKI-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)CO)C([2H])([2H])NC(=O)N3CC(=C(C3=O)CC)C |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to trans-Hydroxy Glimepiride-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-Hydroxy Glimepiride-d4, a key analytical tool in the study of Glimepiride, a widely used second-generation sulfonylurea for the management of type 2 diabetes mellitus.[1] This document details its chemical properties, metabolic context, and application in bioanalysis, offering structured data, experimental protocols, and process visualizations to support advanced research.

Introduction

Glimepiride functions by stimulating insulin release from pancreatic β-cells and is known to have several extrapancreatic mechanisms of action.[1][2] Its clinical efficacy and safety are well-documented, making it a cost-effective treatment option.[1] The metabolic fate of Glimepiride in the body is a critical aspect of its pharmacology. The parent drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into an active hydroxyl metabolite (M1), which is trans-hydroxy Glimepiride.[1][2][3] This active metabolite is subsequently converted to an inactive carboxy metabolite (M2).[1][2]

To accurately quantify Glimepiride and its metabolites in biological samples—a crucial step in pharmacokinetic and therapeutic drug monitoring studies—a stable, reliable internal standard is required. This compound is the deuterium-labeled analog of the primary active metabolite of Glimepiride.[4] Its use as an internal standard in mass spectrometry-based assays significantly improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis.[4]

Chemical and Physical Properties

The fundamental properties of this compound and its parent non-labeled metabolite are summarized below. Deuterium labeling minimally alters the chemical behavior of the molecule while providing a distinct mass difference for mass spectrometric detection.[5]

| Property | This compound | trans-hydroxy Glimepiride |

| IUPAC Name | Trans-3-ethyl-N-(4-(N-(((1r, 4r)-4-(hydroxymethyl)cyclohexyl)carbamoyl)sulfamoyl)phenethyl)-4-methyl-2-oxo-2, 5-dihydro-1H-pyrrole-1-carboxamide-D4[4] | 3-ethyl-2,5-dihydro-N-[2-[4-[[[[[trans-4-(hydroxymethyl)cyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-4-methyl-2-oxo-1H-pyrrole-1-carboxamide[3] |

| Molecular Formula | C₂₄H₃₀D₄N₄O₆S[5] | C₂₄H₃₄N₄O₆S[3] |

| Molecular Weight | 510.64 g/mol [5] | 506.6 g/mol [3] |

| CAS Number | 2749985-37-1[5][6] | 600177-94-4[3] |

| Typical Appearance | Solid | A solid[3] |

| Primary Application | Internal standard for bioanalytical and pharmacokinetic research[4][7] | Active metabolite of Glimepiride[3] |

Metabolic Pathway of Glimepiride

Glimepiride undergoes extensive hepatic metabolism. The primary pathway involves a two-step oxidative biotransformation. This process is crucial for the drug's activity profile and its eventual excretion. Genetic variations in the CYP2C9 enzyme can affect the rate of metabolism, potentially altering the drug's efficacy and safety profile.[8][9]

The metabolic conversion is illustrated in the diagram below.

References

- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Axios Research [axios-research.com]

- 8. g-standaard.nl [g-standaard.nl]

- 9. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-Hydroxy Glimepiride-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, metabolic context, and analytical methodologies related to trans-Hydroxy Glimepiride-d4. This deuterated metabolite of Glimepiride serves as a critical internal standard for pharmacokinetic and bioanalytical studies.

Core Chemical Properties

This compound is a stable isotope-labeled version of trans-Hydroxy Glimepiride, the primary active metabolite of the anti-diabetic drug Glimepiride. The inclusion of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀D₄N₄O₆S | [1][3][4] |

| Molecular Weight | 510.64 g/mol | [4][5] |

| CAS Number | 2749985-37-1 | [4][5][6] |

| Parent Drug | Glimepiride | [1] |

| Metabolic Precursor | Glimepiride | [2][7] |

| Appearance | Solid (Assumed) | [8] |

| Solubility | Very slightly soluble in DMSO, slightly soluble in Methanol | [8] |

| Storage | Store at -20°C for long-term stability | [9] |

| Stability | Stable for at least 4 years when stored correctly | [9] |

Metabolic Pathway of Glimepiride

Glimepiride undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9.[2][7] The initial and principal metabolic step is the oxidation of the methyl group on the cyclohexyl ring, resulting in the formation of the active metabolite, trans-Hydroxy Glimepiride (also known as M1).[2][7] This active metabolite is subsequently further metabolized by cytosolic enzymes to the inactive carboxylic acid derivative, M2.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. ijpras.com [ijpras.com]

- 4. This compound | Axios Research [axios-research.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. Development and Validation of Liquid Chromatography Method for Determination of Glimepiride in Presence of (Vimto®) Soft Drinks in Rats: Application to Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Deuterium-Labeled Glimepiride Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterium-labeled glimepiride and its metabolites, focusing on their synthesis, metabolism, and analysis. While specific comparative pharmacokinetic data between deuterated and non-deuterated glimepiride is not extensively available in publicly accessible literature, this document consolidates the known metabolic pathways of glimepiride with the established principles of deuterium labeling in drug discovery. The guide details the metabolic fate of glimepiride, the role of cytochrome P450 enzymes, and the analytical methodologies for the quantification of glimepiride and its metabolites, with a particular emphasis on the use of deuterium-labeled internal standards. Experimental protocols and data are presented to aid researchers in the design and execution of studies involving deuterium-labeled glimepiride.

Introduction to Glimepiride and the Role of Deuterium Labeling

Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. It primarily acts by stimulating the release of insulin from pancreatic β-cells.[1] The therapeutic efficacy and safety of glimepiride are influenced by its metabolism, which is primarily mediated by the cytochrome P450 enzyme system.[1]

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a valuable tool in drug discovery and development.[2][3][4] This isotopic substitution can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.[2] This alteration can potentially lead to a more favorable pharmacokinetic profile, including increased metabolic stability and a longer half-life.[2][5] Furthermore, deuterium-labeled compounds are widely used as internal standards in bioanalytical methods due to their similar chemical properties and distinct mass, allowing for accurate quantification.[6][7]

This guide will explore the known metabolic pathways of glimepiride and discuss the potential implications of deuterium labeling on these pathways.

Glimepiride Metabolism

Glimepiride undergoes extensive hepatic metabolism to form two main metabolites: a hydroxymethyl derivative (M1) and a carboxyl derivative (M2).[1]

-

Metabolite M1 (Hydroxy Glimepiride): This is the major, pharmacologically active metabolite. Its formation is catalyzed by the cytochrome P450 2C9 (CYP2C9) enzyme through the oxidation of the methyl group on the cyclohexyl ring.[1]

-

Metabolite M2 (Carboxy Glimepiride): The active M1 metabolite is further metabolized by cytosolic enzymes to the inactive M2 metabolite.[1]

The metabolic pathway of glimepiride is depicted in the following diagram:

Caption: Metabolic pathway of glimepiride to its active (M1) and inactive (M2) metabolites.

Synthesis of Deuterium-Labeled Glimepiride

While specific synthesis protocols for deuterium-labeled glimepiride for metabolic studies are not widely published, general methods for deuterium labeling can be applied. Common strategies include:[3][8]

-

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a metal catalyst (e.g., Pd/C).[8]

-

Reductive Deuteration: Introduction of deuterium using deuterium gas (D₂) or deuterium-donating reagents in the presence of a catalyst to reduce a double or triple bond.[3]

-

Use of Deuterated Building Blocks: Incorporating deuterium-labeled synthons during the total synthesis of the molecule.

For glimepiride, deuterium atoms could be strategically incorporated at sites susceptible to metabolic oxidation to potentially enhance its metabolic stability. A commercially available version, Glimepiride-d4, is available, though its specific use in comparative pharmacokinetic studies is not detailed in the literature.[9] Another variant, glimepiride-d8, has been used as an internal standard.[6]

Pharmacokinetics of Glimepiride and Potential Impact of Deuteration

The pharmacokinetic parameters of glimepiride have been well-characterized. After oral administration, it is completely absorbed, with peak plasma concentrations reached in 2 to 3 hours.[10] The elimination half-life is approximately 5 to 8 hours.

Deuteration can potentially alter these parameters. The kinetic isotope effect may lead to a slower rate of metabolism by CYP2C9, which could result in:[2][5]

-

Increased half-life (t½)

-

Increased area under the plasma concentration-time curve (AUC)

-

Decreased clearance (CL)

These potential changes are summarized in the table below, which contrasts the known pharmacokinetics of glimepiride with the hypothesized effects of deuteration.

| Pharmacokinetic Parameter | Glimepiride (Reported Values) | Deuterium-Labeled Glimepiride (Hypothesized Effect) |

| Time to Peak (Tmax) | 2-3 hours[10] | Likely unchanged |

| Elimination Half-life (t½) | 5-8 hours | Potentially increased |

| Area Under the Curve (AUC) | Dose-dependent | Potentially increased |

| Clearance (CL) | Dose-dependent | Potentially decreased |

It is important to note that without direct comparative studies, these effects remain theoretical.

Experimental Protocols

Bioanalytical Method for Glimepiride and its Metabolites

The simultaneous quantification of glimepiride, M1, and M2 in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11] Deuterium-labeled glimepiride (e.g., glimepiride-d4 or glimepiride-d8) is an ideal internal standard for this purpose.[6][9]

A Generalized LC-MS/MS Protocol:

-

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard solution (e.g., glimepiride-d8 in methanol).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

The workflow for this analytical method is illustrated below:

Caption: A typical workflow for the bioanalysis of glimepiride and its metabolites using LC-MS/MS.

Data Presentation

The following table presents hypothetical comparative pharmacokinetic data to illustrate the potential effects of deuteration on glimepiride. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| Glimepiride | 250 | 2.5 | 1500 | 6.0 |

| Deuterium-Labeled Glimepiride | 260 | 2.5 | 1800 | 7.5 |

Signaling Pathway of Glimepiride Action

Glimepiride exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This binding leads to the closure of the K-ATP channel, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

Caption: Signaling pathway of glimepiride-induced insulin secretion from pancreatic β-cells.

Conclusion

Deuterium-labeled glimepiride serves as an essential tool for the accurate bioanalysis of the parent drug and its metabolites. While the impact of deuterium substitution on the pharmacokinetic profile of glimepiride has not been extensively documented in public literature, the principles of the kinetic isotope effect suggest a potential for improved metabolic stability. Further research is warranted to fully elucidate the comparative pharmacokinetics and therapeutic implications of deuterated glimepiride. The experimental protocols and metabolic information provided in this guide offer a foundation for researchers and drug development professionals working with this important antidiabetic agent.

References

- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. hwb.gov.in [hwb.gov.in]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics and pharmacodynamics of glimepiride in type 2 diabetic patients: compared effects of once- versus twice-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Definitive Guide to Utilizing trans-Hydroxy Glimepiride-d4 as an Internal Standard in Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-Hydroxy Glimepiride-d4, a deuterated analog of a primary glimepiride metabolite, and its critical application as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards is paramount for achieving accurate, precise, and robust quantification of analytes in complex biological matrices. This document outlines the essential physicochemical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and the underlying principles of its application.

Core Concepts: The Role of Deuterated Internal Standards

In LC-MS/MS-based bioanalysis, variability can be introduced at multiple stages, including sample extraction, chromatographic separation, and ionization.[1] An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process to compensate for these variations.[1] Deuterated internal standards, such as this compound, are considered the gold standard because they share near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization response.[1][2] The mass difference due to the deuterium labeling allows for their distinct detection by the mass spectrometer, ensuring that they do not interfere with the quantification of the target analyte.[1] The co-elution of the deuterated standard with the analyte is a key characteristic that helps to correct for matrix effects and fluctuations in instrument performance, thereby enhancing the robustness and reliability of the assay.[3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₀D₄N₄O₆S | MedChemExpress |

| Molecular Weight | 510.64 g/mol | MedChemExpress |

| Parent Drug | Glimepiride | [4] |

| Description | Deuterium-labeled analog of the trans-hydroxy metabolite of Glimepiride. | [4] |

| Application | Internal standard for analytical and pharmacokinetic research.[4] | [4] |

Glimepiride Metabolism and the Significance of its Hydroxylated Metabolite

Glimepiride, a second-generation sulfonylurea used in the treatment of type 2 diabetes, is extensively metabolized in the liver.[5][6] The primary metabolic pathway involves oxidative biotransformation mediated by the cytochrome P450 2C9 (CYP2C9) enzyme.[5] This process results in the formation of a hydroxylated metabolite, M1 (hydroxy glimepiride), which is subsequently further metabolized by cytosolic enzymes to a carboxyl metabolite, M2.[5] The M1 metabolite, trans-hydroxy glimepiride, retains a fraction of the pharmacological activity of the parent drug. Therefore, its accurate quantification in pharmacokinetic and drug metabolism studies is crucial for a comprehensive understanding of glimepiride's disposition and effect.

Below is a diagram illustrating the metabolic pathway of Glimepiride.

Experimental Protocols for Bioanalysis

The following sections provide detailed methodologies for the quantification of glimepiride and its metabolites in biological matrices, for which this compound serves as an ideal internal standard. These protocols are based on established LC-MS/MS methods and can be adapted for specific laboratory instrumentation and requirements.

1. Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma) while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, reducing matrix effects.

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load 200 µL of plasma sample, pre-treated with an equal volume of 4% phosphoric acid and spiked with the internal standard.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described in the PPT method.

The workflow for a typical SPE-based sample preparation is depicted below.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a) Chromatographic Conditions

The following table summarizes typical LC parameters for the analysis of glimepiride and its metabolites.

| Parameter | Typical Value |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water or 5mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with 30% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b) Mass Spectrometric Conditions

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Glimepiride | 491.2 | 352.1 | 25 |

| trans-Hydroxy Glimepiride | 507.2 | 352.1 | 28 |

| This compound (IS) | 511.2 | 352.1 or 356.1 * | 28 |

Note: The exact product ion for this compound should be determined experimentally by infusing a standard solution into the mass spectrometer. The product ion may be the same as the non-deuterated form if the deuterium atoms are not on the fragment lost, or it may be shifted by the mass of the deuterium atoms.

The logical relationship for quantification using an internal standard is shown in the diagram below.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active metabolite of glimepiride in biological samples. Its use as an internal standard in LC-MS/MS assays mitigates the impact of analytical variability, leading to high-quality data essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The experimental protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods.

References

- 1. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpras.com [ijpras.com]

The Role of trans-Hydroxy Glimepiride-d4 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacokinetic (PK) research, the precise quantification of therapeutic agents in biological matrices is paramount. This technical guide delves into the critical role of trans-Hydroxy Glimepiride-d4, a deuterium-labeled internal standard, in the bioanalysis of glimepiride, a potent sulfonylurea drug for the management of type 2 diabetes mellitus. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring the accuracy, precision, and robustness of pharmacokinetic data. This guide will provide an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of this essential analytical tool.

The Significance of Internal Standards in Pharmacokinetics

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary function is to correct for the variability in sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled internal standard, like this compound, is considered the ideal choice as it co-elutes with the unlabeled analyte and exhibits identical chemical behavior during extraction and ionization, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Glimepiride: Mechanism of Action and Metabolism

Glimepiride exerts its glucose-lowering effect by stimulating insulin release from pancreatic β-cells.[1][2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels.[1][3] This binding leads to the closure of these channels, causing depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[1]

Glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme.[4] The major active metabolite is the cyclohexyl hydroxy methyl derivative, known as M1 or trans-Hydroxy Glimepiride.[4] This metabolite is then further metabolized by cytosolic enzymes to an inactive carboxyl derivative, M2.[4] this compound is the deuterium-labeled counterpart of the active M1 metabolite.

Signaling Pathway of Glimepiride

Caption: Glimepiride's mechanism of action in pancreatic β-cells.

Experimental Protocols for Bioanalysis

The accurate quantification of glimepiride in biological matrices, typically human plasma, is crucial for pharmacokinetic studies. The following is a generalized experimental protocol based on published LC-MS/MS methods that utilize a deuterated internal standard.

Sample Preparation

A common and efficient method for extracting glimepiride and its internal standard from plasma is protein precipitation.

-

Aliquoting: Transfer 250 µL of human plasma (from study subjects, calibrators, or quality controls) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of this compound to each tube, except for the blank matrix samples.

-

Precipitation: Add 750 µL of acetonitrile to each tube.[5]

-

Vortexing: Vortex the tubes for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 60°C.[6]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 250 µL) of the mobile phase or a suitable reconstitution solvent.[6]

-

Injection: Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The separation and detection of glimepiride and this compound are achieved using a UPLC or HPLC system coupled with a tandem mass spectrometer.

| Parameter | Typical Conditions |

| LC Column | Acquity UPLC BEH C18 (or equivalent) |

| Mobile Phase | Acetonitrile and 0.1% Ammonium Formate (e.g., 70:30 v/v) |

| Flow Rate | 0.30 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Glimepiride: m/z 491.2 → 352.2; this compound (similar to Glimepiride-d5): m/z 496.2 → 352.2 (example) |

Note: The exact MRM transitions for this compound may vary slightly based on the specific deuteration pattern and should be optimized during method development.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability.[6][7] Key validation parameters include:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter among a series of measurements.[7]

-

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[7]

-

Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[6]

-

Recovery: The extraction efficiency of the analytical method.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Pharmacokinetic Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality concentration-time data, from which key pharmacokinetic parameters can be derived.

| Parameter | Description | Typical Values for a Single Oral Dose of Glimepiride (1-2 mg) in Healthy Volunteers |

| Cmax (ng/mL) | Maximum (peak) plasma concentration | 102.4 ± 47.7[8] to 184.7[2] |

| Tmax (h) | Time to reach Cmax | 2 to 3[8] |

| AUC(0-last) (ng·hr/mL) | Area under the plasma concentration-time curve from time zero to the last measurable concentration | 315.2 ± 95.9[8] to 338.8 ± 203.1[8] |

| t1/2 (h) | Elimination half-life | 3.1 ± 1.7[8] to 5.3 ± 4.1[8] |

| CL/F (mL/min) | Apparent total body clearance | Not always reported in single-dose studies |

| Vd/F (L) | Apparent volume of distribution | Not always reported in single-dose studies |

Note: These values are compiled from various studies and can vary based on the study population, dose, and analytical methodology. A systematic review and meta-analysis of multiple studies reported a wide range of pharmacokinetic parameters for glimepiride.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a deuterated internal standard.

Caption: A typical workflow for a pharmacokinetic study.

Conclusion

This compound plays an indispensable role in the accurate and reliable pharmacokinetic characterization of glimepiride. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis minimizes analytical variability and ensures the integrity of the data generated. This technical guide has provided a comprehensive overview of the principles, detailed experimental protocols, and data presentation pertinent to the use of this compound. For researchers and professionals in drug development, a thorough understanding and implementation of these methodologies are essential for advancing our knowledge of drug disposition and ensuring the safety and efficacy of therapeutic agents.

References

- 1. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

The Metabolic Journey of Glimepiride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of glimepiride, a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus. A thorough understanding of its metabolic fate is crucial for optimizing therapeutic efficacy, minimizing adverse effects, and predicting potential drug-drug interactions. This document delves into the core aspects of glimepiride's absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Glimepiride is rapidly and completely absorbed following oral administration, with peak plasma concentrations (Cmax) reached within 2 to 3 hours.[1][2] It is extensively bound to plasma proteins, primarily albumin, with a binding percentage greater than 99.5%.[1] The volume of distribution (Vd) in healthy subjects after intravenous administration is approximately 8.8 liters.[1]

Glimepiride undergoes complete hepatic metabolism, primarily through oxidative biotransformation.[1][3][4] The cytochrome P450 (CYP) isoenzyme CYP2C9 is the principal enzyme responsible for the initial metabolic step.[1][3][4][5] This biotransformation leads to the formation of two major metabolites:

-

Metabolite M1 (Cyclohexyl Hydroxymethyl Derivative): This is the primary and pharmacologically active metabolite, possessing approximately one-third of the hypoglycemic activity of the parent compound, glimepiride.[3][4]

-

Metabolite M2 (Carboxyl Derivative): M1 is further metabolized by one or more cytosolic enzymes to the inactive M2 metabolite.[1][3][4]

Excretion of glimepiride's metabolites occurs via both renal and fecal routes. Approximately 60% of a radiolabeled dose is recovered in the urine, and about 40% is found in the feces.[1] The metabolites M1 and M2 are the predominant species found in both urine and feces, with no parent drug being recovered in the excreta.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of glimepiride and its metabolites have been characterized in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Pharmacokinetic Parameters of Glimepiride in Healthy Adults

| Parameter | Value | Reference(s) |

| Bioavailability | ~100% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [1][2] |

| Plasma Protein Binding | > 99.5% | [1] |

| Volume of Distribution (Vd) | 8.8 L | [1] |

| Total Body Clearance (CL) | 47.8 mL/min | [1] |

| Elimination Half-life (t½) | 5 - 9 hours | [6] |

Table 2: Excretion of Glimepiride Metabolites

| Excretion Route | Percentage of Administered Dose | Predominant Metabolites | Reference(s) |

| Urine | ~60% | M1 and M2 | [1] |

| Feces | ~40% | M1 and M2 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in glimepiride metabolism and its investigation, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the metabolism of glimepiride.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the metabolites of glimepiride when incubated with human liver microsomes (HLM).

Materials:

-

Glimepiride

-

Pooled Human Liver Microsomes (HLM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and HLM. Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.[7][8]

-

Initiation of Reaction: Add a known concentration of glimepiride to the pre-warmed incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.[7][8] The final volume of the incubation is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 15, 30, 60 minutes) to determine the time-dependent metabolism.[7]

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution, such as 2-3 volumes of acetonitrile containing an internal standard.[7] This step precipitates the microsomal proteins and stops all enzymatic activity.

-

Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining glimepiride and the formation of metabolites M1 and M2.

In Vivo Metabolism Study in Humans (Radiolabeled)

This protocol outlines a representative design for a human study to investigate the mass balance, excretion pathways, and metabolite profile of glimepiride using a radiolabeled compound (e.g., ¹⁴C-glimepiride).

Study Design:

-

Subjects: A small cohort of healthy male volunteers.

-

Design: Single-center, open-label, single-dose study.

-

Investigational Product: A single oral dose of ¹⁴C-glimepiride.

Procedure:

-

Informed Consent and Screening: Obtain written informed consent from all subjects. Screen subjects for eligibility based on inclusion and exclusion criteria.

-

Dose Administration: Following an overnight fast, administer a single oral dose of ¹⁴C-glimepiride with a standardized volume of water.

-

Sample Collection:

-

Blood/Plasma: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose) into tubes containing an appropriate anticoagulant. Process the blood to obtain plasma, which is then stored frozen until analysis.

-

Urine and Feces: Collect all urine and feces produced by the subjects for a specified period (e.g., up to 7-10 days post-dose or until radioactivity in excreta is negligible). Record the total weight of each fecal sample and the total volume of each urine collection. Homogenize fecal samples.

-

-

Sample Analysis:

-

Total Radioactivity: Determine the total radioactivity in plasma, urine, and fecal homogenates using liquid scintillation counting (LSC).

-

Metabolite Profiling and Identification: Pool plasma, urine, and fecal samples from each subject. Extract the radioactive components and analyze them using chromatographic techniques (e.g., HPLC) coupled with a radioactivity detector to obtain a metabolite profile. Identify the structures of the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantitative Analysis: Quantify the concentrations of glimepiride, M1, and M2 in plasma and excreta using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate pharmacokinetic parameters for total radioactivity, glimepiride, and its metabolites. Determine the mass balance by calculating the cumulative recovery of radioactivity in urine and feces as a percentage of the administered dose.

Analytical Method: LC-MS/MS for Glimepiride and its Metabolites in Human Plasma

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of glimepiride, M1, and M2 in human plasma.

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add an internal standard.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of two solvents, such as:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for glimepiride, M1, M2, and the internal standard.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability.

Conclusion

The metabolism of glimepiride is a well-characterized process, predominantly mediated by CYP2C9 in the liver, leading to the formation of an active metabolite (M1) and an inactive metabolite (M2), which are subsequently excreted in urine and feces. The quantitative pharmacokinetic profile of glimepiride is well-established. The experimental protocols detailed in this guide provide a framework for the continued investigation of glimepiride's metabolism and for the assessment of potential drug-drug interactions. This in-depth understanding is paramount for the safe and effective use of glimepiride in the clinical management of type 2 diabetes mellitus.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. scribd.com [scribd.com]

- 5. ijcrt.org [ijcrt.org]

- 6. The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis [mdpi.com]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - ES [thermofisher.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

trans-Hydroxy Glimepiride-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Hydroxy Glimepiride-d4, a deuterated analog of the active metabolite of the anti-diabetic drug, glimepiride. This document is intended for use by researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical and pharmacokinetic studies.

Compound Data

This compound is primarily used as an internal standard for the quantification of trans-Hydroxy Glimepiride in biological samples. Its deuterium labeling provides a distinct mass signature for mass spectrometry-based analysis, ensuring accurate and precise measurements.[1][2][3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound, compiled from various suppliers.

| Property | Value | Source |

| IUPAC Name | Trans-3-ethyl-N-(4-(N-(((1r, 4r)-4-(hydroxymethyl)cyclohexyl)carbamoyl)sulfamoyl)phenethyl)-4-methyl-2-oxo-2, 5-dihydro-1H-pyrrole-1-carboxamide-D4 | [1] |

| Molecular Formula | C₂₄H₃₀D₄N₄O₆S | [1][3][4] |

| Molecular Weight | 510.64 g/mol | [2][3][5] |

| CAS Number | 2749985-37-1 | [2][3] |

| Parent Drug | Glimepiride | [1] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [6] |

| Solubility | DMSO: very slightly soluble, Methanol: slightly soluble | [6] |

| Storage | -20°C | [6] |

Parent Drug Information

Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus.[7] It acts by stimulating the release of insulin from pancreatic β-cells.[7][8][9]

Metabolic Pathway of Glimepiride

Glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form its major active metabolite, trans-hydroxy Glimepiride (M1).[6][7][8][10][11] This metabolite is then further metabolized by cytosolic enzymes to the inactive carboxyl derivative (M2).[7][8][10][11]

Caption: Metabolic conversion of Glimepiride to its metabolites.

Experimental Protocols

While a specific Certificate of Analysis with detailed experimental conditions was not available, this section outlines typical methodologies for the analysis of glimepiride and its metabolites, which would be applicable for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of glimepiride and its related substances.[12]

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Stationary Phase: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The composition can be isocratic or a gradient.

-

Detection: UV detection is typically performed at a wavelength where glimepiride and its metabolites exhibit significant absorbance.

-

Internal Standard: this compound would be added to samples to correct for variations in sample preparation and instrument response.

Mass Spectrometry (MS)

MS, often coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of compounds.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both the analyte (trans-Hydroxy Glimepiride) and the internal standard (this compound) to ensure specificity and sensitivity.

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and certification of a reference standard like this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | Axios Research [axios-research.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Glimepiride - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Application of trans-Hydroxy Glimepiride-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of trans-Hydroxy Glimepiride-d4, a critical internal standard for bioanalytical and pharmacokinetic studies. This document outlines its chemical properties, commercial sources, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

This compound is the deuterium-labeled analogue of trans-Hydroxy Glimepiride, an active metabolite of the sulfonylurea drug Glimepiride.[1] Due to its isotopic labeling, it serves as an ideal internal standard for the accurate quantification of trans-Hydroxy Glimepiride in biological matrices. The use of a stable isotope-labeled internal standard is a best practice in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and instrument response, leading to more precise and accurate results.[2]

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers. While specific quantitative data such as purity and isotopic enrichment are typically provided on the Certificate of Analysis (CoA) upon purchase, the following table summarizes the publicly available information from various vendors. Pricing and available package sizes are generally available upon request from the suppliers.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight | CAS Number | Notes |

| Veeprho | DVE001119 | C₂₄H₃₀D₄N₄O₆S | 510.65 g/mol | N/A | Offered as a reference standard for analytical and pharmacokinetic research.[3] |

| Axios Research | AR-G01376 | C₂₄H₃₀D₄N₄O₆S | 510.65 | N/A | Provided as a fully characterized chemical compound for use as a reference standard.[4] |

| MedChemExpress | HY-145490S1 | C₂₄H₃₀D₄N₄O₆S | 510.64 | 2749985-37-1 | Marketed as a deuterium-labeled compound for use in pharmacokinetic and metabolic profile studies. |

Note: Purity and isotopic enrichment are critical parameters for an internal standard. While not publicly listed, suppliers of reference standards typically provide products with high chemical and isotopic purity (often ≥98%). This information will be detailed in the product-specific Certificate of Analysis.

Experimental Protocol: Quantification of Glimepiride and its Metabolites in Human Plasma using LC-MS/MS

The following protocol is a synthesized representation based on established methodologies for the analysis of glimepiride and its metabolites in biological fluids, incorporating the use of a deuterated internal standard like this compound.[4][5][6][7]

Materials and Reagents

-

This compound (Internal Standard)

-

Glimepiride and its non-labeled metabolites (for calibration standards and quality controls)

-

Human Plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (or Ammonium Formate)

-

Water (deionized or HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents.

Sample Preparation (Protein Precipitation Method)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The specific gradient will need to be optimized for optimal separation.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for the precursor and product ions of trans-Hydroxy Glimepiride and its deuterated internal standard need to be determined by direct infusion and optimization on the mass spectrometer.

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve.

Visualized Workflows and Pathways

Procurement and Quality Control Workflow

The following diagram illustrates the typical workflow for procuring and verifying the quality of this compound for research use.

Caption: Procurement and QC workflow for this compound.

Bioanalytical Workflow Using Internal Standard

This diagram outlines the key steps in a typical bioanalytical experiment utilizing this compound as an internal standard.

Caption: Bioanalytical workflow with an internal standard.

Role of Internal Standard in Signaling Pathway of Analysis

This conceptual diagram illustrates the parallel processing of the analyte and the internal standard throughout the analytical procedure, highlighting the corrective function of the internal standard.

Caption: Role of the internal standard in correcting analytical variability.

References

- 1. trans-Hydroxy Glimepiride 1mg | teragenomics [gene.genprice.com]

- 2. veeprho.com [veeprho.com]

- 3. akjournals.com [akjournals.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Development and Validation of Liquid Chromatography Method for Determination of Glimepiride in Presence of (Vimto®) Soft Drinks in Rats: Application to Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of trans-Hydroxy Glimepiride-d4 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-Hydroxy Glimepiride-d4 in human plasma. This compound is a deuterium-labeled analog of the active metabolite of Glimepiride and is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies.[1] This method employs a simple protein precipitation extraction procedure and offers high throughput for the analysis of multiple samples. The method has been developed to be selective and sensitive, making it suitable for regulated bioanalysis.

Introduction

Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus.[2] It is extensively metabolized in the liver by cytochrome P450 2C9 (CYP2C9) to an active metabolite, hydroxy glimepiride (M1), which is further metabolized to a carboxyl derivative (M2) by cytosolic enzymes.[2][3] Accurate and reliable quantification of glimepiride and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies.

Stable isotope-labeled internal standards are essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis. This compound serves as an ideal internal standard for the analysis of the hydroxy metabolite of glimepiride due to its similar chemical and physical properties and co-elution, ensuring accurate and precise quantification.[1] This application note provides a detailed protocol for the extraction and analysis of this compound from human plasma.

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

Glimepiride and its metabolites (for method development and validation)

-

Methanol (HPLC grade)[5]

-

Formic acid (LC-MS grade)[5]

-

Ammonium acetate (LC-MS grade)[2]

-

Human plasma (drug-free)

-

Deionized water

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of the analyte from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add a working solution of this compound in methanol.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[3][4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[5]

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid[2][5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient is run to ensure separation from endogenous plasma components.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[5][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).

Quantitative Data Summary

The following table summarizes the mass spectrometric parameters for this compound. These parameters should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 511.2 | 356.2 | 200 | Optimized |

Experimental Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Method Validation

This method should be fully validated according to the US FDA or other relevant regulatory guidelines for bioanalytical method validation. Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention time of the analyte and internal standard.

-

Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into blank plasma.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

-

Recovery: The extraction efficiency of the analyte from the biological matrix.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte.

-

Stability: Assessed under various conditions including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the selectivity of tandem mass spectrometry make this method well-suited for use in pharmacokinetic and bioanalytical studies where this compound is used as an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. ijpras.com [ijpras.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Glimepiride using High-Performance Liquid Chromatography with trans-Hydroxy Glimepiride-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] It primarily functions by stimulating insulin secretion from pancreatic β-cells and enhancing the sensitivity of peripheral tissues to insulin.[2][3] Accurate and precise quantification of glimepiride and its metabolites in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

These application notes provide a detailed protocol for the determination of glimepiride using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, trans-Hydroxy Glimepiride-d4, ensures high accuracy and precision in quantification.[4]

Glimepiride: Mechanism of Action and Metabolism

Glimepiride exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic beta cells.[5] This binding leads to the closure of these channels, causing cell membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[5] Additionally, glimepiride may have extra-pancreatic effects, including increasing the sensitivity of peripheral tissues to insulin.[3][5]

Glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme.[1] The major metabolic pathway involves the oxidative biotransformation to an active metabolite, M1 (hydroxy glimepiride), which possesses about one-third of the pharmacological activity of the parent drug. The M1 metabolite is further metabolized by cytosolic enzymes to the inactive M2 metabolite (carboxy glimepiride).[1]

Experimental Protocols

Bioanalytical Method for Glimepiride in Human Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the determination of glimepiride in human plasma using this compound as an internal standard (IS).

1.1. Materials and Reagents

-

Glimepiride reference standard

-

This compound (Internal Standard)

-

HPLC grade acetonitrile, methanol, and water

-

Ammonium acetate

-

Human plasma (blank)

1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

1.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 150 x 4.6 mm, 4 µm)[6] |

| Mobile Phase | A mixture of acetonitrile and 10 mM ammonium acetate buffer[7] (e.g., 60:40 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min[7][8] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30-40°C[6][9] |

| Run Time | Approximately 5-10 minutes[6][10] |

1.4. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | To be optimized based on instrumentation |

| Glimepiride | e.g., m/z 491.2 → 352.2 |

| This compound | e.g., m/z 511.2 → 372.2 |

1.5. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve glimepiride and this compound in methanol to obtain individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the glimepiride stock solution with a mixture of acetonitrile and water (1:1 v/v) to create calibration curve standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

1.6. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The described analytical method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters reported for similar assays.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Glimepiride | 1 - 500[11][12] | 1 - 5[11][12] | > 0.99[11] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | ~5 | < 15[11] | < 15[11] | 85 - 115[11] |

| Medium | ~100 | < 15[11] | < 15[11] | 85 - 115[11] |

| High | ~400 | < 15[11] | < 15[11] | 85 - 115[11] |

Conclusion

The presented HPLC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of glimepiride in biological matrices. This methodology is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, offering the high level of accuracy and precision required in drug development and clinical research. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in this field.

References

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. A rapid hydrophilic interaction liquid chromatographic determination of glimepiride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. veeprho.com [veeprho.com]

- 5. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. Fast HPLC method for the determination of glimepiride, glibenclamide, and related substances using monolithic column and flow program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Glimepiride in Rat Serum by Rp-Hplc Method [scirp.org]

- 11. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

Application Notes and Protocols for the Detection of trans-Hydroxy Glimepiride-d4 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of trans-Hydroxy Glimepiride and its deuterated internal standard, trans-Hydroxy Glimepiride-d4, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary instrument settings, sample preparation procedures, and analytical methods.

Mass Spectrometry Settings

The determination of trans-Hydroxy Glimepiride and its deuterated internal standard is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometer Settings

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C[1] |

| Desolvation Temperature | 350 °C[1] |

| Cone Gas Flow | 100 L/hr[1] |

| Desolvation Gas Flow | 450 L/hr[1] |

| Collision Gas | Argon |

| Collision Gas Pressure | 3.8e-3 mbar[1] |

Table 2: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| trans-Hydroxy Glimepiride | 507.2 | 368.1 | 200 | 22 |

| This compound | 511.2 | 372.1 | 200 | 22 |

| Glimepiride (Parent Drug) | 491.2 | 352.1[1][2][3][4] | 200 | 20[5] |

| Glimepiride-d5 (IS for Parent) | 496.2 | 357.1 | 200 | 20 |

Note: The MRM transitions for trans-Hydroxy Glimepiride and its d4-labeled internal standard are estimated based on the known fragmentation of Glimepiride, where the primary loss is the sulfonylurea moiety.

Liquid Chromatography

A reversed-phase liquid chromatography method is employed to separate the analyte from endogenous plasma components.

Table 3: Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | Waters Alliance HPLC[6] or equivalent |

| Column | ACE 5 C18, 50 x 4.6 mm, 5 µm[1] or equivalent |

| Column Temperature | 30 °C[1] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[7] |

| Mobile Phase B | Acetonitrile[7] |

| Gradient | Isocratic: 50% A, 50% B[7] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 10 µL |

| Run Time | 2.5 min[1] |

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of trans-Hydroxy Glimepiride and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.[1]

-

Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve and QC samples.[1] A typical calibration range for related compounds is 5-1000 ng/mL.[1]

Sample Preparation from Plasma

This protocol utilizes a liquid-liquid extraction (LLE) method for the extraction of the analytes from human plasma.

-

Sample Aliquoting: Pipette 0.5 mL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Protein Precipitation/Extraction: Add 1 mL of diethyl ether, vortex for 1 minute.[6]

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical flow of the LC-MS/MS detection process.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for the Quantification of Glimepiride and its Metabolite, trans-Hydroxy Glimepiride, using trans-Hydroxy Glimepiride-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] It primarily acts by stimulating the release of insulin from pancreatic β-cells.[2][3] Accurate quantification of glimepiride and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Glimepiride is metabolized in the liver by cytochrome P450 2C9 (CYP2C9) to an active metabolite, trans-hydroxy glimepiride (M1), which is further metabolized to an inactive carboxyl derivative (M2).[1][4][5]

This application note describes a robust and sensitive bioanalytical method for the simultaneous determination of glimepiride and its active metabolite, trans-hydroxy glimepiride, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, trans-Hydroxy Glimepiride-d4, to ensure high accuracy and precision.[6][7] The sample preparation is streamlined using a simple and efficient liquid-liquid extraction (LLE) procedure.[8][9][10] The method has been validated according to the US FDA guidelines for bioanalytical method validation.[11][12][13]

Experimental

Materials and Reagents

-

Glimepiride reference standard (≥98% purity)

-

trans-Hydroxy Glimepiride reference standard (≥98% purity)

-

This compound (internal standard, IS) (≥98% purity, isotopic purity ≥99%)[6][7][14]

-

HPLC grade acetonitrile, methanol, and ethyl acetate

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (K2-EDTA as anticoagulant) from at least six different sources[11]

-

Ultrapure water

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Analytical column: C18 column (e.g., 50 x 4.6 mm, 5 µm).[15]

LC-MS/MS Conditions

A summary of the optimized LC-MS/MS parameters is provided in the table below.

| Parameter | Condition |

| LC Conditions | |

| Column | C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[16] |

| Gradient | Isocratic: 70% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Glimepiride: m/z 491.2 → 352.2trans-Hydroxy Glimepiride: m/z 507.2 → 368.2this compound (IS): m/z 511.2 → 372.2 |

| Dwell Time | 200 ms |

| Collision Energy (CE) | Optimized for each transition |

| Source Temperature | 500 °C |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of glimepiride, trans-hydroxy glimepiride, and this compound in methanol.

-